2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromo and dimethyl groups would be attached to this ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Bromopyrazole, a related compound, is a solid with a melting point of 93-96°C and a boiling point of 250-260°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds : Research has shown that compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide are used in the synthesis of heterocyclic compounds. For instance, Bonacorso et al. (2011) demonstrated the synthesis of succinyl-spaced pyrazoles, which are important in medicinal chemistry (Bonacorso, H. et al., 2011).
Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) explored the cytotoxicity of bis-pyrazoles derived from compounds similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide. They also studied their DNA binding properties, important in understanding drug interactions with genetic material (Purohit, M. et al., 2011).
Catalysis in Ethylene Oligomerization : Nyamato et al. (2016) discussed the use of nickel(II) complexes bearing pyrazolylpyridines, which are closely related to the target compound, in catalyzing ethylene oligomerization. This process is significant in polymer chemistry (Nyamato, G. S. et al., 2016).
Antioxidant Activity : Karrouchi et al. (2019) synthesized derivatives of 3,5-dimethyl-1H-pyrazole, which included compounds structurally similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide, and tested their antioxidant activities. This research is vital in understanding the potential health benefits of these compounds (Karrouchi, K. et al., 2019).
Antimicrobial and Anti-inflammatory Activities : Narayana et al. (2009) synthesized heterocycles from compounds structurally related to the target compound and studied their antimicrobial and anti-inflammatory activities. Such studies contribute to the development of new drugs (Narayana, B. et al., 2009).
Corrosion Inhibition : Wang et al. (2006) conducted a theoretical study on bipyrazole derivatives, related to the target compound, assessing their potential as corrosion inhibitors. This research is crucial in materials science, particularly in preventing metal corrosion (Wang, H. et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEISAUCSQXYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.